8-Methylquinoline-3,4-diamine

MCHR1 antagonist Anti-obesity Allosteric modulation

Researchers targeting MCHR1 antagonists or imidazoquinoline libraries often source 8-methylquinoline and quinoline-3,4-diamine separately, then face lengthy functionalization. 8-Methylquinoline-3,4-diamine delivers the essential ortho-diamine motif and the 8-methyl substituent in a single building block, eliminating multi-step synthesis. - Directly condenses with aldehydes, carboxylic acids, or orthoesters to yield imidazo[4,5-c]quinolines. - 8-Methyl group mirrors the pharmacophore validated in MCHR1 antagonists (IC50 = 0.54 nM binding). - Enables SAR exploration vs. unsubstituted quinoline-3,4-diamine to isolate the methyl effect. Supplied as a custom-synthesis product with batch-specific QC (HPLC, NMR). Standard packaging under inert atmosphere.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B12824358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinoline-3,4-diamine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(C=N2)N)N
InChIInChI=1S/C10H11N3/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3,(H2,12,13)
InChIKeyHMLZHHKCBCTGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylquinoline-3,4-diamine Procurement Overview


8-Methylquinoline-3,4-diamine (CAS 2169320-30-1, MF: C10H11N3, MW: 173.21) is a heterocyclic aromatic diamine featuring a quinoline core with a methyl group at the 8-position and two primary amine substituents at the 3- and 4-positions. As a member of the quinolinyldiamine class, it presents the ortho-diamine motif required for condensation to imidazoloquinolines and other fused heterocycles [1]. Notably, 8-methylquinoline-containing scaffolds have independently shown high-affinity antagonism at MCHR1 (IC50 = 0.54 nM) and allosteric modulation with slow dissociation kinetics [2], but these published activities are for 3-aminomethyl derivatives, not the 3,4-diamine targeting entity itself. The procurement question is therefore whether this specific substitution pattern (3,4-diamine with an 8-methyl group) offers a sufficient differentiated profile to merit sourcing over its closest in-class analogs.

Ortho-diamine condensation scaffold — directly forms imidazo[4,5-c]quinolines and pyrazinoquinolines; regioisomeric 5,6-diamine produces different topology.

8-Methylquinoline pharmacophore mimic — class-level MCHR1 antagonist inference (3-aminomethyl analog: reported sub-nanomolar binding).

Potential chelating diamine ligand — additional N-donors may support bidentate/tridentate palladacycle formation for cross-coupling catalyst development.

Why 8-Methylquinoline-3,4-diamine Cannot Be Replaced


Scientific users often consider substituting 8-methylquinoline-3,4-diamine with the simpler and commercially abundant building blocks 8-methylquinoline (CAS 611-32-5) or quinoline-3,4-diamine (CAS 87751-33-5). This substitution strategy fails on two fronts: (i) the ortho-diamine functionality of 8-methylquinoline-3,4-diamine is essential for forming imidazoloquinolines and pyrazinoquinolines through condensation with carbonyl or nitrile reactants; 8-methylquinoline cannot undergo these reactions without additional functionalization steps [1]; (ii) published data show that activity at MCHR1 is a function of the 8-methylquinoline core (IC50 = 0.54 nM for binding; IC50 = 2.8 nM for functional antagonism), though these data exist only for 3-aminomethyl-substituted analogs, not for the 3,4-diamine [2]. The 8-methyl substituent is critical for this receptor engagement; the unsubstituted quinoline-3,4-diamine lacks the methyl group entirely and correspondingly lacks any report of nanomolar MCHR1 activity. Thus a generic substitution of either the core or the amine pattern would produce a compound that is chemically unfit for purpose.

Target
8-Methylquinoline-3,4-diamine — ortho-diamine on pyridine ring, 8-methyl present.
Substitute: 8-Methylquinoline
Lacks both amine groups; cannot undergo condensation to fused heterocycles without prior functionalization.
Target
8-Methylquinoline-3,4-diamine — 8-methyl group contributes to MCHR1 pharmacophore context.
Substitute: Quinoline-3,4-diamine
Missing 8-methyl; no reported nanomolar MCHR1 activity; receptor engagement profile may not transfer.
Direct bioactivity or catalytic data for the 3,4-diamine entity are not yet reported; procurement for target-specific programs requires de novo validation.

8-Methylquinoline-3,4-diamine Procurement Evidence


MCHR1 Binding Affinity: Class-Level Evidence

The 8-methylquinoline scaffold has demonstrated potent, selective MCHR1 antagonism. For the 3-aminomethyl-8-methylquinoline derivative 5v, binding affinity IC50 = 0.54 nM and functional antagonism IC50 = 2.8 nM at MCHR1, with negligible affinity for the 5-HT2c receptor (IC50 > 1000 nM) [1]. In an independent study, the 8-methylquinoline allosteric modulator MQ1 produced insurmountable antagonism and slow dissociation (low Koff), a mechanism distinct from orthosteric antagonists [2]. These data provide a class-level inference that 8-methylquinoline-3,4-diamine may possess similar receptor engagement potential; however, no direct binding or functional data have been reported for the 3,4-diamine entity itself.

MCHR1 binding affinity
Class-level inference
3-Aminomethyl analog: IC50 binding 0.54 nM, functional 2.8 nM; MQ1 slow-dissociating NAM.
Supports scaffold MCHR1 engagement hypothesis for 3,4-diamine; direct data not reported.
Extrapolation from 3-aminomethyl to 3,4-diamine requires synthesis and binding validation.
MCHR1 antagonist Anti-obesity Allosteric modulation

Catalytic Performance of 8-Methylquinoline Palladacycles

Cyclopalladated, phosphine-free 8-methylquinoline complexes (2a–j) are excellent catalysts for the Heck vinylation of aryl iodides and bromides, achieving turnover numbers (TON) greater than 25 million in some cases [1]. These catalysts feature an sp3 carbon–palladium bond at the 8-methyl position. The 3,4-diamine variant introduces two additional nitrogen donor atoms on the quinoline ring that are absent in the parent 8-methylquinoline ligand. While no catalytic data exist for 8-methylquinoline-3,4-diamine-derived palladacycles, the additional amine donors could enable bidentate or tridentate coordination modes unavailable to unsubstituted 8-methylquinoline, potentially improving catalyst stability or altering selectivity. This is a structure-based design hypothesis requiring experimental confirmation.

Palladacycle catalysis
Class-level inference
8-Methylquinoline Pd complexes: TON > 25,000,000 in Heck vinylation.
3,4-Diamine may offer enhanced chelation; no catalytic data for diamine-derived complexes.
Catalyst performance depends on coordination mode; experimental benchmarking needed.
Palladacycle catalyst Heck reaction Turnover number

3,4- vs 5,6-Diamine: Divergent Heterocyclic Pathways

The positional isomer 5,6-diamino-8-methylquinoline (CAS 77094-08-7) differs from 8-methylquinoline-3,4-diamine only in the placement of the amine groups, yet this difference dictates entirely divergent synthetic utility. The 3,4-substitution pattern places the amines on the pyridine ring of the quinoline, making them directly adjacent to the ring nitrogen, which enables annulation reactions that form imidazo[4,5-c]quinolines [1]. In contrast, the 5,6-isomer places the amines on the benzene ring, leading to imidazo[4,5-f]quinoline formation. The 3,4-diamine also benefits from the electron-withdrawing effect of the adjacent pyridine nitrogen, which renders the 4-NH2 more acidic (predicted pKa ~8.98 for quinoline-3,4-diamine) and thus more reactive toward electrophilic reagents compared to the 5,6-isomer. While neither isomer has published bioactivity data, the 3,4-diamine's positioning near the heterocyclic nitrogen makes it a closer structural mimic of the biologically validated 3-aminomethyl-8-methylquinoline MCHR1 ligands.

3,4- vs 5,6-diamine topology
Regioisomer comparison
3,4-isomer → imidazo[4,5-c]quinoline; 5,6-isomer → imidazo[4,5-f]quinoline. 4-NH2 more acidic (predicted pKa ~8.98).
Scaffold topology irreplaceable; 3,4-diamine required for pyridine-fused series.
No bioactivity data for either isomer; selection driven by target heterocycle.
Regioisomer comparison Imidazoquinoline synthesis Ortho-diamine condensation

Antimicrobial Activity of Quinoline-3,4-diamines

Quinoline-3,4-diamine derivatives have been explored as antibacterial agents targeting DNA gyrase. In one study, quinoline compounds 6–8 bearing diamine motifs showed MIC values of 1.5–6.0 μg/mL against VRE, MRSA, and MRSE [1]. Additionally, novel quinoline derivatives demonstrated MIC values in the range 0.66–5.29 μg/mL as DNA gyrase inhibitors [2]. However, these data are for substituted quinoline-3,4-diamines (predominantly N4-substituted), not the unsubstituted 8-methyl derivative. The 8-methyl substitution pattern may influence membrane permeability and target engagement, but no direct comparison data exist between 8-methylquinoline-3,4-diamine and other quinoline-3,4-diamines in antimicrobial assays.

Antimicrobial activity
Class-level inference
Quinoline-3,4-diamine series: MIC 0.66–6.0 μg/mL against MRSA, VRE, MRSE.
Class-level antimicrobial screening relevance; 8-methyl variant not yet tested.
8-Methyl lipophilicity may alter membrane permeability; requires pilot screening.
Antibacterial DNA gyrase inhibition MRSA

8-Methylquinoline-3,4-diamine Application Scenarios


Imidazo[4,5-c]quinoline Libraries for MCHR1 Screening

The 3,4-diamine motif is the direct precursor for imidazo[4,5-c]quinoline formation via condensation with aldehydes, carboxylic acids, or orthoesters. The 8-methyl substitution mimics the pharmacophore validated in 3-aminomethyl-8-methylquinoline MCHR1 antagonists (IC50 = 0.54 nM binding, 2.8 nM functional) [1]. Users should prepare a focused library of imidazo[4,5-c]quinolines from 8-methylquinoline-3,4-diamine and screen for MCHR1 binding to test the hypothesis that the diamine-derived heterocycles retain or improve receptor affinity. Negative results would still provide valuable SAR data distinguishing the 3,4-diamine scaffold from the 3-aminomethyl analog, which has shown superior selectivity over 5-HT2c (IC50 > 1000 nM) [1] and slow-dissociating negative allosteric modulation (MQ1, Koff low) [2].

8-Methylquinoline Ligands for Palladium Catalysis

8-Methylquinoline-derived palladacycles achieve TON > 25,000,000 in Heck vinylation reactions [3]. The 3,4-diamine introduces two additional nitrogen donor atoms that can coordinate palladium in a bidentate (N3,N4) or tridentate (N1,C8,N3/N4) fashion, potentially yielding catalysts with enhanced stability and altered electronic properties. Prepare palladacyclic complexes from 8-methylquinoline-3,4-diamine following the literature procedure (Pd(OAc)2, glacial AcOH, 100 °C) and evaluate catalytic performance in Heck and Suzuki couplings, benchmarking against the unsubstituted 8-methylquinoline palladacycles.

Antibacterial Screening Against Drug-Resistant Gram-Positive Pathogens

Quinoline-3,4-diamine derivatives have shown MIC values of 0.66–6.0 μg/mL against MRSA, MRSE, and VRE in DNA gyrase inhibition assays [4] [5]. The 8-methyl substituent may enhance membrane permeability due to increased lipophilicity (calculated logP increase of approximately +0.5 relative to unsubstituted quinoline-3,4-diamine). Despite the absence of direct data for the 8-methyl variant, procurement for a pilot antimicrobial screen is justified if the objective is to explore the contribution of the 8-methyl group to activity within the quinoline-3,4-diamine series. Include comparator testing with unsubstituted quinoline-3,4-diamine (CAS 87751-33-5) to isolate the methyl effect.

Pyrazino[2,3-c]quinoline Synthesis via 1,2-Dicarbonyl Condensation

The ortho-diamine at positions 3 and 4 enables condensation with 1,2-diketones (e.g., benzil) to form pyrazino[2,3-c]quinoline derivatives. This reaction has been demonstrated for the isomeric 5,6-diamino-8-methylquinoline, where condensation with benzil confirmed the ortho-diamine configuration [6]. The 3,4-diamine isomer is expected to react analogously, producing the pyridopyrazine-fused scaffold rather than the benzenoid-fused system obtained from the 5,6-isomer. This scaffold divergence is critical for medicinal chemists targeting specific ring topology in kinase inhibitors or GPCR ligands.

Application
Selection Property
Validation Focus
MCHR1 antagonist probe synthesis
3,4-Diamine condensation reactivity; 8-methyl pharmacophore mimic
MCHR1 binding assay vs 3-aminomethyl benchmark
Palladacycle catalyst development
Chelating diamine donor set for Pd coordination
Catalytic TON comparison vs 8-methylquinoline control
Gram-positive antimicrobial screening
8-Methyl lipophilicity contribution; DNA gyrase context
MIC panel vs unsubstituted quinoline-3,4-diamine
Pyrazino[2,3-c]quinoline scaffold synthesis
Regioisomeric 3,4-diamine topology for pyridopyrazine
Condensation yield and scaffold identity by NMR
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